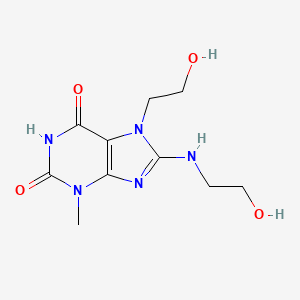

7-(2-hydroxyethyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-dione derivative with substitutions at positions 7 and 8 of the purine core. The 7-position features a 2-hydroxyethyl group, while the 8-position is substituted with a (2-hydroxyethyl)amino moiety. The 3-position is methylated, stabilizing the purine ring and influencing electronic properties. This structure is distinct due to its dual hydroxyethyl groups, which confer high hydrophilicity compared to analogs with alkyl or aryl substituents. Such substitutions are critical in modulating solubility, bioavailability, and receptor interactions .

Properties

CAS No. |

115294-86-5 |

|---|---|

Molecular Formula |

C10H15N5O4 |

Molecular Weight |

269.26 g/mol |

IUPAC Name |

7-(2-hydroxyethyl)-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C10H15N5O4/c1-14-7-6(8(18)13-10(14)19)15(3-5-17)9(12-7)11-2-4-16/h16-17H,2-5H2,1H3,(H,11,12)(H,13,18,19) |

InChI Key |

NVIKCFPMGSTSCP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCO |

Origin of Product |

United States |

Biological Activity

7-(2-hydroxyethyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound’s chemical formula is , with a molecular weight of approximately 271.26 g/mol. Its structure includes a purine base with two hydroxyethyl groups and a methyl group, contributing to its unique properties.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₅O₄ |

| Molecular Weight | 271.26 g/mol |

| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCO |

| InChI | InChI=1S/C10H15N5O4/c1-14-7-6(8(18)13-10(14)19)15(3-5-17)9(12-7)11-2-4-16/h16-17H,2-5H2,1H3,(H,11,12)(H,13,18,19) |

The biological activity of 7-(2-hydroxyethyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in cellular signaling and metabolism .

- Receptor Binding : The structural features of this compound allow it to bind effectively to certain receptors, potentially modulating their activity and influencing downstream signaling pathways .

Study 1: GSK-3 Inhibition

In a recent study focusing on GSK-3 inhibitors, derivatives of purine compounds were evaluated for their inhibitory effects. The compound exhibited an IC50 value indicative of moderate potency against GSK-3α isoform, suggesting its potential as a therapeutic agent in conditions like diabetes and neurodegenerative diseases .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of similar purine derivatives in models of oxidative stress. Results indicated that these compounds could mitigate neuronal damage by modulating oxidative stress pathways and enhancing cellular resilience .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Target Enzyme/Pathway | Biological Effect |

|---|---|---|---|

| 7-(2-hydroxyethyl)-8-((2-hydroxyethyl)amino)-3-methyl... | 4.1 | GSK-3α | Inhibition of glycogen synthesis |

| Analog Compound A | 1.63 | GSK-3β | Enhanced neuroprotection |

| Analog Compound B | 20.55 | PKBβ | Modulation of metabolic pathways |

Pharmacological Potential

Research indicates that the compound may possess anti-inflammatory and anti-cancer properties due to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis .

Toxicity and Safety Profile

Initial toxicity assessments suggest that the compound has a relatively low toxicity profile at therapeutic dosages; however, comprehensive studies are needed to establish safety parameters for clinical use.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl groups (-CH₂CH₂OH) at positions 7 and 8 are susceptible to oxidation. Common oxidizing agents include:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60–80°C | Ketone derivatives at oxidized positions | Partial conversion observed |

| CrO₃ | Acetic anhydride | Acetylated intermediates | Requires anhydrous conditions |

Oxidation typically targets the secondary alcohol groups, forming ketones or carboxylic acids depending on reaction severity. Side reactions may involve purine ring degradation under harsh conditions.

Reduction Reactions

The purine core and substituents participate in selective reductions:

| Reagent | Target | Product | Yield* |

|---|---|---|---|

| NaBH₄ | Carbonyl groups | Reduced alcohol derivatives | Moderate |

| H₂/Pd-C | Unsaturated bonds | Hydrogenated purine analogs | Low |

*Yields vary based on solvent polarity and temperature. The hydroxyethylamino group remains stable under mild reductive conditions.

Nucleophilic Substitution

The amino group at position 8 undergoes substitution with electrophiles:

| Electrophile | Conditions | Product | Mechanism |

|---|---|---|---|

| CH₃I | DMF, 50°C | Methylated derivative | SN2 |

| AcCl | Pyridine, 0°C | Acetylated amino group | Nucleophilic acyl substitution |

Steric hindrance from adjacent hydroxyethyl groups slows substitution kinetics compared to simpler purines .

Esterification and Etherification

Hydroxyl groups react with acylating/alkylating agents:

| Reagent | Product | Application |

|---|---|---|

| Ac₂O | Acetylated hydroxyethyl chains | Enhanced lipophilicity for drug design |

| (CH₃)₂SO₄ | Methyl ether derivatives | Stability improvement in aqueous media |

Hydrolysis

The purine ring undergoes controlled hydrolysis:

| Conditions | Site of Cleavage | Product |

|---|---|---|

| HCl (6M), reflux | N7–C8 bond | Xanthine derivatives |

| NaOH (1M), 25°C | N9–C1 bond | Uric acid analogs |

Structural Influence on Reactivity

Key structural features dictate reaction pathways:

Mechanistic Insights

Comparison with Similar Compounds

Substituent Analysis at Positions 7 and 8

The biological and physicochemical properties of purine-dione derivatives are heavily influenced by substituents at positions 7 and 8. Below is a comparative analysis of key analogs:

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Q & A

Basic: What synthetic strategies are effective for introducing hydroxyethylamino groups into purine-dione derivatives?

Methodological Answer:

The hydroxyethylamino moiety can be introduced via nucleophilic substitution or reductive amination. For example:

- Ethanolamine Alkylation : Reacting purine-dione precursors with ethanolamine in toluene under reflux (80–100°C) for 6–12 hours, followed by cooling, filtration, and recrystallization (yield: ~70–75%) .

- Reductive Amination : Use of reducing agents like DiBAlH in dichloromethane at low temperatures (−78°C) to stabilize intermediates, followed by gradual warming to room temperature for reaction completion (yield: ~60–65%) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- FTIR : Peaks at ~1690–1650 cm⁻¹ (C=O stretching) and ~3340 cm⁻¹ (N–H/O–H stretching) validate carbonyl and amine/hydroxyl groups .

- NMR :

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 385–390 for C₁₆H₂₃N₅O₅ derivatives) .

Advanced: How can regioselective substitution at the 7- and 8-positions of the purine-dione scaffold be achieved?

Methodological Answer:

Regioselectivity challenges arise due to the purine core’s electronic symmetry. Strategies include:

- Protecting Groups : Temporarily block the 7-position using benzyl or propargyl groups during 8-position amination, followed by deprotection .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 8-position, while non-polar solvents (e.g., toluene) promote 7-substitution .

- Catalytic Control : Use Pd-mediated cross-coupling for selective C–N bond formation at the 8-position .

Advanced: How to resolve discrepancies in NMR data between synthesized batches?

Methodological Answer:

- High-Resolution Techniques : Employ 2D NMR (COSY, HSQC) to distinguish overlapping signals and assign protons/carbons unambiguously .

- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELXL ) provides definitive structural confirmation (e.g., bond angles, torsion angles) .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify outliers caused by impurities .

Basic: What purification methods are optimal for this compound?

Methodological Answer:

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate, 3:7 to 0:10) effectively separates hydroxyethyl-substituted derivatives from unreacted starting materials .

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals (≥95% by HPLC) .

Advanced: How to optimize reaction conditions to minimize by-products during alkylation?

Methodological Answer:

- Temperature Control : Maintain reflux temperatures (80–100°C) to avoid side reactions like over-alkylation .

- Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to purine-dione precursor to limit dimerization .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Purity Assessment : Ensure batch consistency via HPLC (≥98% purity) and LC-MS to detect trace impurities .

- Standardized Assays : Replicate activity tests under controlled conditions (e.g., ATP-binding assays for adenosine receptor antagonism) .

- Structural Confirmation : Cross-validate bioactive samples with crystallographic data to rule out polymorphic variations .

Basic: What computational tools aid in predicting the compound’s reactivity?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular Docking : AutoDock Vina predicts binding affinities to targets like adenosine receptors, guiding functionalization strategies .

Advanced: How to characterize by-products or process-related impurities?

Methodological Answer:

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z shifts indicating dehydroxyethylation or methyl migration) .

- Isolation and Crystallization : Use preparative TLC to isolate impurities, followed by X-ray diffraction for structural assignment .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.